

# isolation and characterization of Docetaxel Impurity 4

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## Compound Focus: Docetaxel Impurity 4

CAS No.: 153744-63-9

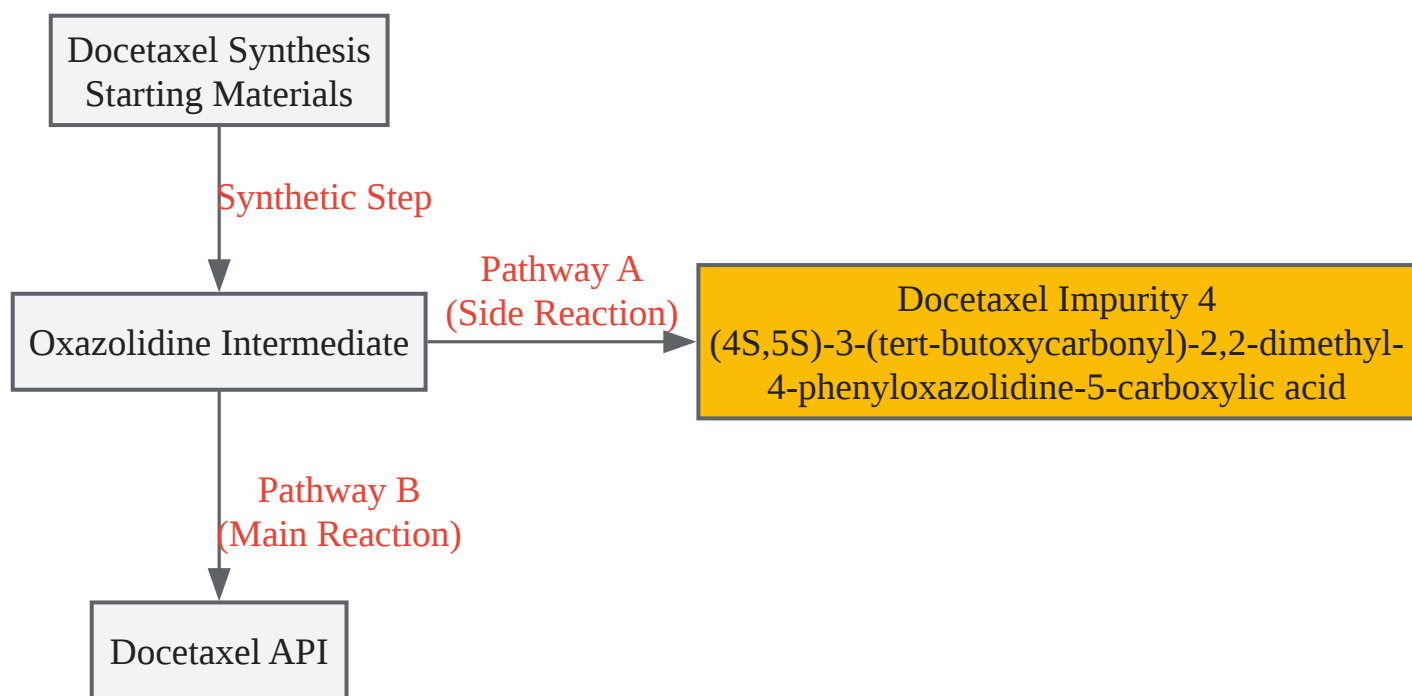
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## Chemical Identity and Role of Impurity 4

**Docetaxel Impurity 4** is identified as (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid [1]. It is a process-related impurity formed during the synthesis of docetaxel [2] [3].

The diagram below illustrates the logical relationship and formation pathway of **Docetaxel Impurity 4** within the docetaxel synthesis process:



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This diagram shows Impurity 4 as a side product formed from a key synthetic intermediate.

## Key Characteristic Data

The table below summarizes the fundamental data for **Docetaxel Impurity 4**:

Property	Specification
Chemical Name	(4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid [1]
CAS Number	153744-63-9 [1]
Molecular Formula	C <sub>17</sub> H <sub>23</sub> NO <sub>5</sub> [1]
Molecular Weight	321.4 g/mol [1]

Property	Specification
Category	Process-related impurity [2]
Typical Use	Analytical reference standard for method development, validation, and quality control (e.g., ANDA) [1]

## Isolation and Analytical Context

While explicit protocols for Impurity 4 are not detailed in the search results, you can infer general approaches from related docetaxel impurity studies:

- **Isolation Technique:** Impurities in docetaxel are typically isolated using **preparative chromatography** techniques. One study used **Medium Pressure Liquid Chromatography (MPLC)** to isolate various docetaxel impurities [2].
- **Analytical Method Development:** Developing a suitable HPLC method is crucial. The method must separate Impurity 4 from other process impurities, degradation products, and formulation excipients like polysorbate 80 [4].
- **Characterization Techniques:** Isolated impurities are characterized using spectroscopic and crystallographic methods [2]:
  - **1D and 2D Nuclear Magnetic Resonance (NMR)**
  - **Mass Spectrometry (MS)**
  - **Single Crystal X-ray Diffraction (XRD)**

## Guidance for Further Research

The available information provides a starting point, but you will likely need to consult more specialized sources for a complete experimental guide:

- **Consult Primary Literature:** Search for the original research article *J. Pharm. Biomed. Anal.* 2006, 40(3), 614-22 [2] for foundational methodology.
- **Explore Synthetic Patents:** Review patent literature, such as W02008054233A2 [3], which details docetaxel synthesis and may provide more context on the formation and control of Impurity 4.
- **Procure a Reference Standard:** Suppliers like SynZeal offer **Docetaxel Impurity 4** [1]. Obtaining a sample is essential for developing and validating your own analytical methods.

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## References

1. | 153744-63-9 | SynZeal Docetaxel Impurity 4 [[synzeal.com](https://synzeal.com)]
2. and characterization of Isolation in impurities docetaxel [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
3. WO2008054233A2 - Process for the preparation of docetaxel [[patents.google.com](https://patents.google.com)]
4. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using... [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]

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